N-[2-(5-phenyl-1H-imidazol-2-yl)ethyl]-2-propoxyacetamide
Description
N-[2-(5-phenyl-1H-imidazol-2-yl)ethyl]-2-propoxyacetamide is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring structure. This particular compound is characterized by the presence of a phenyl group attached to the imidazole ring, an ethyl chain, and a propoxyacetamide moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(5-phenyl-1H-imidazol-2-yl)ethyl]-2-propoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-10-21-12-16(20)17-9-8-15-18-11-14(19-15)13-6-4-3-5-7-13/h3-7,11H,2,8-10,12H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKGRHLALUTDHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)NCCC1=NC=C(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-phenyl-1H-imidazol-2-yl)ethyl]-2-propoxyacetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction with an appropriate aryl halide under mild conditions.
Formation of the Propoxyacetamide Moiety: The propoxyacetamide group can be synthesized by reacting an appropriate acyl chloride with a propoxyamine derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-phenyl-1H-imidazol-2-yl)ethyl]-2-propoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, and other nucleophiles in the presence of suitable catalysts and solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with fewer oxygen atoms or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[2-(5-phenyl-1H-imidazol-2-yl)ethyl]-2-propoxyacetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(5-phenyl-1H-imidazol-2-yl)ethyl]-2-propoxyacetamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. The phenyl group and propoxyacetamide moiety can interact with hydrophobic and polar regions of target proteins, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another imidazole derivative with different substituents and properties.
Pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone: A compound with a similar imidazole core but different substituents.
Uniqueness
N-[2-(5-phenyl-1H-imidazol-2-yl)ethyl]-2-propoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenyl group, ethyl chain, and propoxyacetamide moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
